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Introduction

Mizacorat, also known as AZD9567, is an investigational, non-steroidal, selective
glucocorticoid receptor modulator (SGRM) developed by AstraZeneca for the treatment of
rheumatoid arthritis (RA).[1] It is designed to offer a similar anti-inflammatory efficacy to
traditional oral corticosteroids, such as prednisolone, but with an improved safety profile.[2] The
key therapeutic goal of Mizacorat is to dissociate the anti-inflammatory effects of glucocorticoid
receptor (GR) activation from the adverse effects, which are often linked to off-target actions on
the mineralocorticoid receptor (MR) and the transactivation of genes responsible for metabolic
side effects.[3][4]

Mizacorat represents a novel approach in RA therapy, aiming to provide the rapid and potent
anti-inflammatory benefits of glucocorticoids while minimizing well-known side effects like
electrolyte imbalance and dysglycemia.[5] This document provides a comprehensive overview
of the mechanism of action, preclinical data, and clinical findings for Mizacorat in the context of
rheumatoid arthritis research.

Mechanism of Action: Selective Glucocorticoid
Receptor Modulation
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Glucocorticoids exert their anti-inflammatory effects primarily through the glucocorticoid
receptor, a ligand-activated transcription factor that is part of the nuclear receptor superfamily.
Upon binding to a ligand like cortisol or a synthetic glucocorticoid, the GR translocates from the
cytoplasm to the nucleus. Inside the nucleus, it modulates gene expression through two main
mechanisms:

o Transrepression: The activated GR can bind to and inhibit the activity of pro-inflammatory
transcription factors such as NF-kB and AP-1. This process is thought to be responsible for
the majority of the anti-inflammatory effects of glucocorticoids.

e Transactivation: The GR can also directly bind to glucocorticoid response elements (GRES)
in the promoter regions of target genes, leading to the increased transcription of anti-
inflammatory proteins and also genes associated with metabolic side effects.

Mizacorat is designed to preferentially engage in the transrepression pathway over the
transactivation pathway. It binds to the glucocorticoid receptor in a manner distinct from
steroidal glucocorticoids, inducing a unique transcriptomic response. A critical feature of
Mizacorat's selectivity is its high affinity for the glucocorticoid receptor and significantly lower
affinity for the mineralocorticoid receptor. Preclinical data indicates that Mizacorat has a 104-
fold lower affinity for the MR compared to prednisolone, which is expected to reduce the risk of
electrolyte and fluid balance disruptions.
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Caption: Mizacorat's selective glucocorticoid receptor (GR) signaling pathway.

Preclinical Research

Preclinical studies have demonstrated Mizacorat's potent anti-inflammatory effects and
favorable safety profile compared to prednisolone.
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In Vivo Animal Model

In a rat model of joint inflammation, Mizacorat showed anti-inflammatory effects comparable to

those of prednisolone.

Ex Vivo Human Whole Blood Assay

The anti-inflammatory activity of Mizacorat was further evaluated by measuring its ability to

inhibit lipopolysaccharide (LPS)-stimulated tumor necrosis factor-alpha (TNFa) release in

human whole blood. This assay is a standard method for assessing the potency of anti-

inflammatory compounds.

Experimental Protocol: LPS-Induced TNFa Release in Human Whole Blood

Blood Collection: Whole blood is collected from healthy human donors into heparinized
tubes.

Compound Incubation: Aliquots of the whole blood are pre-incubated with varying
concentrations of Mizacorat, prednisolone, or a vehicle control for a specified period (e.g., 1
hour) at 37°C.

Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the blood samples to a final
concentration known to induce a robust inflammatory response (e.g., 100 ng/mL). A negative
control group without LPS stimulation is also included.

Incubation: The samples are incubated for a further period (e.g., 4-6 hours) at 37°C to allow
for cytokine production.

Plasma Separation: After incubation, the samples are centrifuged to separate the plasma.

Cytokine Measurement: The concentration of TNFa in the plasma supernatant is quantified
using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

Data Analysis: The percentage inhibition of TNFa release is calculated for each compound
concentration relative to the vehicle-treated, LPS-stimulated control. The IC50 (half-maximal
inhibitory concentration) is then determined.
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Results from these experiments indicated that Mizacorat has similar anti-inflammatory effects

to prednisolone.

In Vitro Safety Profile

In vitro studies highlighted Mizacorat's improved safety profile concerning glucose
homeostasis. Unlike prednisolone, Mizacorat did not upregulate the transcription of
gluconeogenic enzymes in human hepatocytes. Furthermore, the inhibition of glucose-
stimulated insulin secretion in human pancreatic islets was found to be twofold lower with
Mizacorat compared to prednisolone.
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Caption: Experimental workflow for the ex vivo TNFa release assay.

Clinical Research: Phase lla Study

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b605787?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

A Phase lla, randomized, double-blind, parallel-group, multicenter study was conducted to

assess the efficacy and safety of Mizacorat versus prednisolone in patients with active

rheumatoid arthritis.

Experimental Protocol: Phase lla Clinical Trial
(NCT02512575)

Study Population: Patients with active rheumatoid arthritis.
Randomization: A total of 21 patients were randomized in a 1:1 ratio.
Treatment Arms:

o Mizacorat 40 mg, administered orally once daily for 14 days (n=11).

o Prednisolone 20 mg, administered orally once daily for 14 days (n=10).

Primary Endpoint: The primary efficacy measure was the change from baseline in the
Disease Activity Score 28-joint count C-reactive protein (DAS28-CRP) at Day 15.

Secondary Endpoints: Secondary measures included the individual components of the
DAS28-CRP and the American College of Rheumatology (ACR) response criteria (ACR20,
ACR50, and ACR70).

Safety Endpoints: Safety and tolerability were assessed, with a key focus on serum
electrolytes, including the sodium:potassium ratio.
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Caption: Phase lla clinical trial design for Mizacorat in rheumatoid arthritis.

Efficacy Results

Mizacorat demonstrated a similar efficacy profile to prednisolone. There was no clinically

meaningful difference in the change from baseline to Day 15 in the DAS28-CRP between the

two treatment groups. Similar outcomes were observed for the secondary efficacy endpoints.
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Mizacorat (40 mg) vs. Prednisolone (20

Efficacy Endpoint
mg)

Least-squares mean difference: 0.47 (95% CI:

Primary: Change in DAS28-CRP
-0.49 to 1.43)

) No clinically meaningful difference in efficacy
Conclusion
was observed.

Safety and Tolerability Results

The overall safety profile of Mizacorat was comparable to that of prednisolone. A key
differentiating factor was observed in the impact on electrolytes. Unlike prednisolone,
Mizacorat had no effect on the serum sodium:potassium ratio, supporting its selective
mechanism of action and reduced activity at the mineralocorticoid receptor.

Safety Endpoint Mizacorat (40 mg) Prednisolone (20 mg)
Serum Sodium:Potassium
) No effect observed. Alterations observed.
Ratio
The safety profile was not
Overall Adverse Events different from that of Established safety profile.

prednisolone.

Summary and Future Directions

Mizacorat (AZD9567) is a selective glucocorticoid receptor modulator that has shown promise
in early-phase clinical research for rheumatoid arthritis. Its mechanism of action, characterized
by high affinity for the GR and low affinity for the MR, translates into a clinical profile with anti-
inflammatory efficacy comparable to prednisolone but with a potentially improved safety profile,
particularly concerning electrolyte balance.

The data from preclinical and Phase lla studies support the continued development of
Mizacorat. However, larger and longer-duration clinical trials are necessary to fully establish its
long-term efficacy and safety and to determine its ultimate role as a potential alternative to
traditional oral corticosteroids for patients with inflammatory diseases like rheumatoid arthritis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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